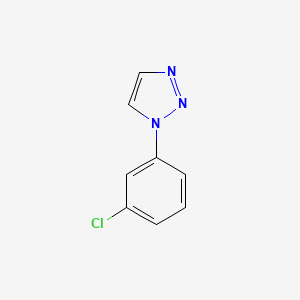
1-(3-Chlorophenyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a chlorophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
Méthodes De Préparation
The synthesis of 1-(3-Chlorophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring under mild conditions. The general synthetic route can be summarized as follows:
Synthesis of Azide Intermediate: The azide intermediate is prepared by reacting 3-chlorophenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst to form this compound.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(3-Chlorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form triazole N-oxides or reduction to form triazolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming new carbon-carbon bonds.
Common reagents used in these reactions include copper(I) salts for cycloaddition, palladium catalysts for coupling reactions, and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides, leveraging its bioactive properties to protect crops from pests and diseases.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-1H-1,2,3-triazole varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors in microbial or cancer cells, disrupting their normal function and leading to cell death. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)-1H-1,2,3-triazole can be compared with other triazole derivatives such as:
1-(4-Chlorophenyl)-1H-1,2,3-triazole: Similar in structure but with the chlorine atom at the para position, which can affect its reactivity and biological activity.
1-(3-Bromophenyl)-1H-1,2,3-triazole: Substituting chlorine with bromine can alter the compound’s electronic properties and reactivity.
1-(3-Methylphenyl)-1H-1,2,3-triazole: The presence of a methyl group instead of chlorine can significantly change the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMLVXZTMURBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 7-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2784525.png)
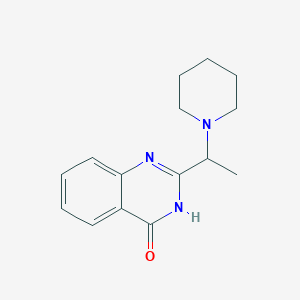
![3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzonitrile](/img/structure/B2784528.png)
![3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2784531.png)
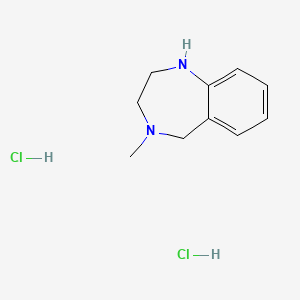
![3-nitro-4-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2784533.png)
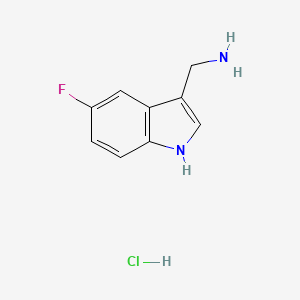
![2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2784537.png)
![6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2784539.png)
![2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2784541.png)
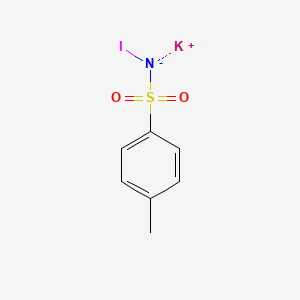
![2-(4-isopropylphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2784543.png)

![1-[(2-Chlorophenyl)methanesulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2784545.png)
